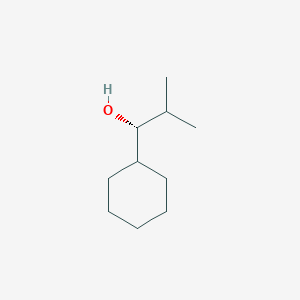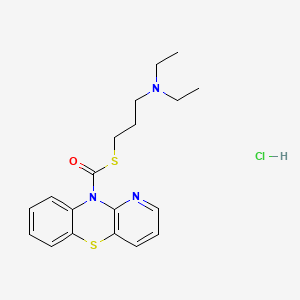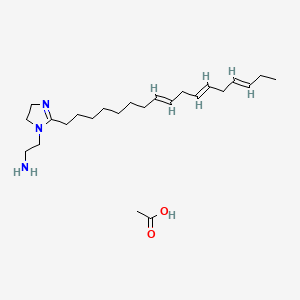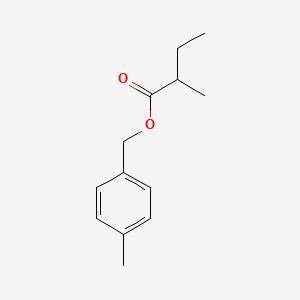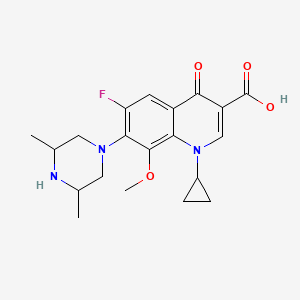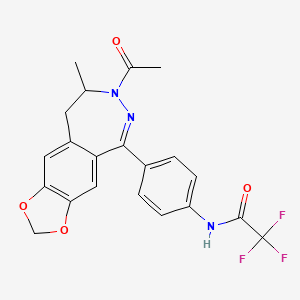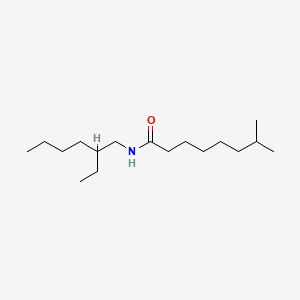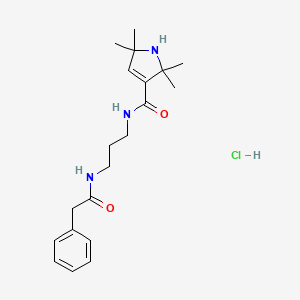
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and a phenylacetyl moiety. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the carboxamide group. The phenylacetyl moiety is then attached through a series of reactions involving amide bond formation. The final step involves the addition of the hydrochloride group to form the monohydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors, continuous flow systems, and automated processes are employed to achieve consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce reduced amides. Substitution reactions can result in a variety of substituted derivatives, each with unique properties.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-[3-[[[3-(2-propen-1-yloxy)phenyl]methyl]amino]propyl]-,hydrochloride
Uniqueness
What sets 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylacetyl)amino)propyl)-2,2,5,5-tetramethyl-, monohydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
93823-59-7 |
|---|---|
Fórmula molecular |
C20H30ClN3O2 |
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-N-[3-[(2-phenylacetyl)amino]propyl]-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-19(2)14-16(20(3,4)23-19)18(25)22-12-8-11-21-17(24)13-15-9-6-5-7-10-15;/h5-7,9-10,14,23H,8,11-13H2,1-4H3,(H,21,24)(H,22,25);1H |
Clave InChI |
SWEDLSZMMKLAIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)CC2=CC=CC=C2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





